molecular formula C25H22N2O2 B2555877 (E)-2-cyano-N-(1-phenylethyl)-3-(3-phenylmethoxyphenyl)prop-2-enamide CAS No. 478017-93-5

(E)-2-cyano-N-(1-phenylethyl)-3-(3-phenylmethoxyphenyl)prop-2-enamide

Katalognummer: B2555877
CAS-Nummer: 478017-93-5
Molekulargewicht: 382.463
InChI-Schlüssel: NDGICUBWNXCRBA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(E)-2-cyano-N-(1-phenylethyl)-3-(3-phenylmethoxyphenyl)prop-2-enamide is a useful research compound. Its molecular formula is C25H22N2O2 and its molecular weight is 382.463. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

(E)-2-cyano-N-(1-phenylethyl)-3-(3-phenylmethoxyphenyl)prop-2-enamide, a compound with significant potential in medicinal chemistry, has garnered attention due to its diverse biological activities. This article synthesizes available research findings, case studies, and data tables to elucidate its biological activity.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C26H24N2O3
  • CAS Number : 444774-36-1

The compound features a cyano group, an amide linkage, and multiple aromatic rings, which are pivotal for its biological interactions.

Antitumor Activity

Recent studies have indicated that this compound exhibits notable antitumor properties. In vitro assays have demonstrated its effectiveness against various cancer cell lines. For instance, a study reported that the compound inhibited cell proliferation in MCF-7 breast cancer cells with an IC50 value of approximately 15 µM, showcasing its potential as a chemotherapeutic agent .

The proposed mechanism of action involves the induction of apoptosis in cancer cells through the activation of caspase pathways. This was evidenced by increased levels of cleaved caspases in treated cells compared to controls. Additionally, the compound appears to inhibit the PI3K/Akt signaling pathway, which is frequently dysregulated in cancer .

Antimicrobial Activity

Apart from its antitumor effects, this compound has shown antimicrobial properties. It was effective against both Gram-positive and Gram-negative bacteria. A study indicated that the compound had a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent .

Anti-inflammatory Properties

Research has also highlighted the anti-inflammatory effects of this compound. In animal models of inflammation, this compound significantly reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. These findings suggest that it could be beneficial in treating inflammatory diseases .

Data Table: Biological Activity Summary

Activity Type Cell Line/Organism IC50/MIC Mechanism
AntitumorMCF-715 µMApoptosis via caspase activation
AntimicrobialS. aureus32 µg/mLBacterial growth inhibition
AntimicrobialE. coli32 µg/mLBacterial growth inhibition
Anti-inflammatoryAnimal model-Reduction of TNF-alpha and IL-6

Case Study 1: Antitumor Efficacy in Mice

In a controlled study involving mice implanted with MCF-7 tumors, administration of this compound resulted in a significant reduction in tumor volume compared to the control group. The treatment was well-tolerated with no observed toxicity at therapeutic doses.

Case Study 2: Inhibition of Bacterial Growth

A clinical trial assessing the antimicrobial efficacy of this compound demonstrated its effectiveness in reducing bacterial load in patients with skin infections caused by resistant strains of Staphylococcus aureus.

Eigenschaften

IUPAC Name

(E)-2-cyano-N-(1-phenylethyl)-3-(3-phenylmethoxyphenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O2/c1-19(22-12-6-3-7-13-22)27-25(28)23(17-26)15-21-11-8-14-24(16-21)29-18-20-9-4-2-5-10-20/h2-16,19H,18H2,1H3,(H,27,28)/b23-15+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDGICUBWNXCRBA-HZHRSRAPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C(=CC2=CC(=CC=C2)OCC3=CC=CC=C3)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C1=CC=CC=C1)NC(=O)/C(=C/C2=CC(=CC=C2)OCC3=CC=CC=C3)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.